

Application Notes & Protocols: (S)-1-Cbz-piperidine-3-carboxylic acid in Peptide Synthesis

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Compound of Interest

	(S)-1-
Compound Name:	((Benzyl oxy)carbonyl)piperidine-3-carboxylic acid
Cat. No.:	B2998697

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Preamble: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their utility is often hampered by inherent flexibility and susceptibility to enzymatic degradation. The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone strategy to overcome these limitations.^[1] (S)-1-Cbz-piperidine-3-carboxylic acid, a cyclic β -amino acid analogue, serves as a powerful tool in this endeavor. Its rigid piperidine scaffold pre-organizes the peptide backbone, reducing the entropic penalty of binding to a biological target and often leading to enhanced affinity and selectivity.^{[1][2]}

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.^{[3][4]} Its integration into a peptide backbone creates a "peptidomimetic"—a molecule that mimics the structure and function of a natural peptide but possesses superior drug-like properties, such as enhanced stability against proteases.^[5]

This guide provides a comprehensive overview of the physicochemical properties of (S)-1-Cbz-piperidine-3-carboxylic acid, explains the rationale for its use, and details robust protocols for

its application in synthetic peptide chemistry.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful synthesis. (S)-1-Cbz-piperidine-3-carboxylic acid is a chiral building block where the benzyloxycarbonyl (Cbz or Z) group protects the secondary amine of the piperidine ring.

Property	Value	Source(s)
CAS Number	88466-74-4	[6] [7]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[6] [8]
Molecular Weight	263.29 g/mol	[6] [8]
Appearance	White to off-white crystalline powder	[9] [10]
Solubility	Soluble in polar organic solvents like DMF, DCM, Methanol, and Ethanol. Moderate aqueous solubility, dependent on pH.	[11]
Storage Conditions	Store at 0-8°C in a dry, well-ventilated place.	[9]

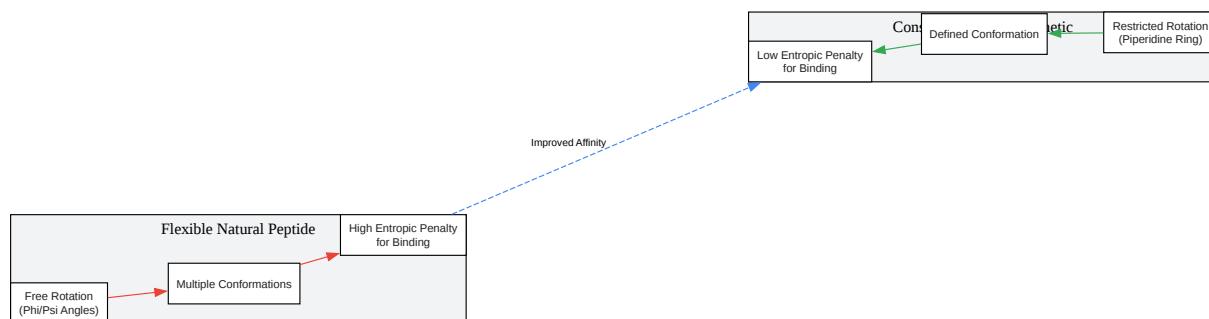
Handling and Safety: Handle in accordance with standard laboratory safety procedures. Use personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust and ensure adequate ventilation.

Section 2: The Rationale for Use — Engineering Peptide Structure

The primary function of incorporating this building block is to introduce a rigid bend or turn into the peptide backbone. This constraint has profound implications for the resulting peptide's

biological activity.

- Conformational Rigidity: Unlike linear amino acids, which have significant rotational freedom around their phi (ϕ) and psi (ψ) bonds, the cyclic structure of the piperidine ring locks these dihedral angles. This forces the peptide chain into a more defined three-dimensional shape. [2]
- Enhanced Biological Activity: By pre-organizing the peptide into its bioactive conformation, the molecule does not need to expend as much energy to adopt the correct shape for receptor binding. This reduction in the entropic penalty can lead to a significant increase in binding affinity.[1]
- Increased Proteolytic Stability: Proteases recognize and cleave specific peptide sequences with natural L-amino acid backbones. The introduction of the piperidine scaffold creates a non-natural linkage that is resistant to enzymatic degradation, thereby increasing the peptide's *in vivo* half-life.[1]
- Scaffolding for Peptidomimetics: The piperidine ring can act as a stable scaffold to mimic secondary protein structures, such as β -turns, which are often critical for protein-protein interactions.[12]



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Caption: The benefit of conformational constraint in peptide design.

Section 3: Synthetic Strategy and Orthogonality

The Cbz group on (S)-1-Cbz-piperidine-3-carboxylic acid serves as its N-terminal protection. Understanding its stability relative to other common protecting groups is essential for designing a synthetic route. The Cbz group is notably stable to the basic conditions used for Fmoc removal and the standard acidic conditions for Boc removal, making it orthogonal to both major SPPS strategies.

Protecting Group	Deprotection Condition	Stability of Cbz Group
Fmoc	20% Piperidine in DMF	Stable
Boc	Trifluoroacetic Acid (TFA)	Stable
tBu, Trt (Side Chains)	Trifluoroacetic Acid (TFA)	Stable
Cbz	Catalytic Hydrogenolysis (e.g., H ₂ /Pd-C) or strong acid (HBr/AcOH)	Labile

This orthogonality dictates its primary application in solution-phase synthesis or as the first residue in a fragment condensation strategy. Direct use in a continuous Fmoc- or Boc-based solid-phase synthesizer is not feasible without a dedicated, non-standard deprotection step.

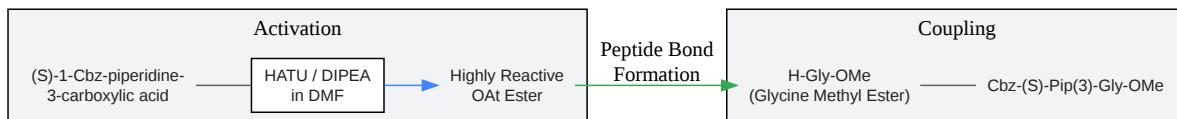
Section 4: Experimental Protocols

The following protocols provide detailed, validated methodologies for the effective use of (S)-1-Cbz-piperidine-3-carboxylic acid.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol details the coupling of (S)-1-Cbz-piperidine-3-carboxylic acid to an amino acid ester, a fundamental step in building a peptide fragment. Due to the sterically hindered nature of the secondary amine, a potent coupling reagent is required.[13][14]

Objective: Synthesize Cbz-(S)-Pip(3)-Gly-OMe.



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Caption: Workflow for solution-phase peptide coupling.

Materials:

- (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[15]
- DIPEA (N,N-Diisopropylethylamine) (2.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

- Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
- Amine Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DMF and add DIPEA (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 5 minutes.
- Activation: Cool the carboxylic acid solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) to this solution and stir for 5 minutes. The solution may change color, indicating the formation of the

activated OAt ester.

- Coupling: Add the free amine solution from step 2 to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. The extended time is recommended to ensure complete reaction of the hindered amino acid.[13]
- Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
- Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the most common and mildest method for removing the Cbz protecting group to reveal the free amine for subsequent couplings.[16][17]

Objective: Convert Cbz-(S)-Pip(3)-Gly-OMe to H-(S)-Pip(3)-Gly-OMe.

Materials:

- Cbz-protected peptide (1.0 eq)
- Palladium on carbon (10% Pd/C, ~10 mol% by weight)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
- Celite®

Procedure:

- Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected peptide in methanol.
- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: The catalyst is often pyrophoric, especially after filtration. Do not add to a flammable solvent near an ignition source and never allow the dry catalyst to be exposed to air.[18]
- Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[18]
- Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) at room temperature.
- Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
- Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Keep the filter cake wet with solvent during handling.[18]
- Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[18] The resulting product can be used directly in the next coupling step.

Section 5: Troubleshooting and Expert Recommendations

- Incomplete Coupling: If coupling reactions are sluggish, consider increasing the reaction temperature to 30-40 °C or using a more potent coupling reagent like COMU.[15] A double coupling (repeating the coupling step with fresh reagents) is also a reliable strategy.[13]
- Alternative Cbz Deprotection: If catalytic hydrogenolysis is not feasible (e.g., due to the presence of sulfur-containing amino acids like methionine or cysteine), harsher acidic conditions such as 33% HBr in acetic acid can be used.[16] This method should be used with caution as it can affect other acid-labile protecting groups.
- Racemization Prevention: While the chiral center at C3 is less prone to racemization than an α -carbon, it is always good practice to use racemization-suppressing additives. Modern

coupling reagents like HATU and COMU incorporate moieties (HOAt and Oxyma, respectively) that are highly effective at preventing this side reaction.[13][14]

Conclusion

(S)-1-Cbz-piperidine-3-carboxylic acid is more than just a building block; it is a strategic tool for molecular engineering. Its incorporation into a peptide sequence imparts conformational rigidity, a feature that directly translates to enhanced biological stability and, frequently, superior target affinity. While its steric hindrance requires more forceful coupling conditions and its Cbz-protection scheme favors solution-phase synthesis, the resulting peptidomimetics possess compelling therapeutic potential. By understanding the principles of its reactivity and applying the robust protocols detailed herein, researchers can effectively leverage this molecule to advance the frontiers of peptide-based drug development.

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